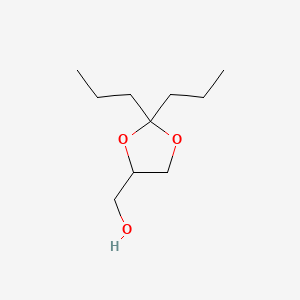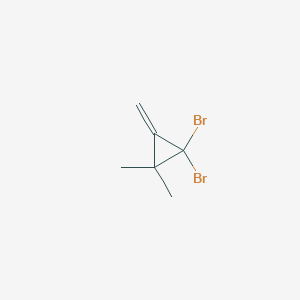
1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane is an organic compound with the molecular formula C6H8Br2. It is a cyclopropane derivative characterized by the presence of two bromine atoms and a methylidene group. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Métodos De Preparación
The synthesis of 1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane typically involves the bromination of 2,2-dimethyl-3-methylidenecyclopropane. One common method is the addition of bromine (Br2) to the double bond of the cyclopropane derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield .
Análisis De Reacciones Químicas
1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines, leading to the formation of various substituted cyclopropane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the methylidene group can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution and elimination reactions, and hydrogen bromide (HBr) for addition reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Chemical Research: It is used in studies of reaction mechanisms and the development of new synthetic methodologies.
Mecanismo De Acción
The reactivity of 1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane is primarily due to the presence of the bromine atoms and the strained cyclopropane ring. The bromine atoms are highly reactive and can be easily substituted or eliminated under appropriate conditions. The cyclopropane ring, due to its ring strain, is also prone to various reactions, making the compound a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar compounds to 1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane include other dibromoalkanes and cyclopropane derivatives such as:
1,3-Dibromo-2,2-dimethylpropane: Another dibromoalkane with similar reactivity but different structural properties.
1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane: A cyclopropane derivative with a methoxy group instead of a methylidene group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine atoms and a methylidene group, which provides a distinct set of chemical properties and reactivity patterns.
Propiedades
Número CAS |
5239-69-0 |
|---|---|
Fórmula molecular |
C6H8Br2 |
Peso molecular |
239.94 g/mol |
Nombre IUPAC |
1,1-dibromo-2,2-dimethyl-3-methylidenecyclopropane |
InChI |
InChI=1S/C6H8Br2/c1-4-5(2,3)6(4,7)8/h1H2,2-3H3 |
Clave InChI |
DFRBSKJLWDUQGU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C)C1(Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



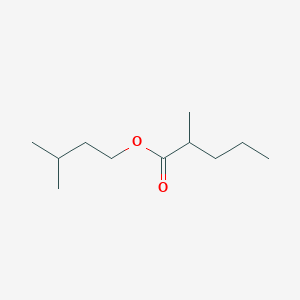
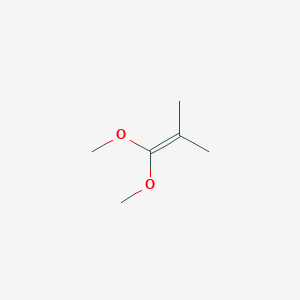

![N,N'-dimethyl-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-N'-[(Z)-(3-nitrophenyl)methylideneamino]methanediamine](/img/structure/B14734357.png)

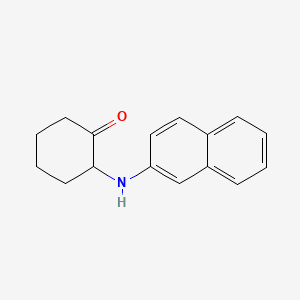

![1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-](/img/structure/B14734370.png)
![3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B14734377.png)
![Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-](/img/structure/B14734378.png)
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile](/img/structure/B14734390.png)
![3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14734400.png)
